molecular formula C12H10BrN3O B15338824 8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B15338824
M. Wt: 292.13 g/mol
InChI Key: FSOZVTRSXXHENV-UHFFFAOYSA-N
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Description

8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromine atom and the imidazoquinoline core structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazoquinoline core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to remove the bromine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyridine: Known for its biological activities and used in drug development.

    Imidazo[1,2-c]quinazoline: Studied for its potential therapeutic applications.

Uniqueness

8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the bromine atom and the specific arrangement of the imidazoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrN3O

Molecular Weight

292.13 g/mol

IUPAC Name

8-bromo-1-ethyl-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C12H10BrN3O/c1-2-16-11-8-5-7(13)3-4-9(8)14-6-10(11)15-12(16)17/h3-6H,2H2,1H3,(H,15,17)

InChI Key

FSOZVTRSXXHENV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C=C(C=CC3=NC=C2NC1=O)Br

Origin of Product

United States

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